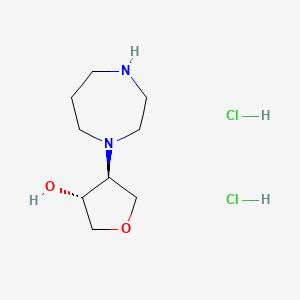
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound with the molecular formula C14H17N. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with cyclohexanone under acidic conditions . Another method is the Bischler synthesis, which involves the condensation of α-halocyclohexanones with aromatic amines . Additionally, the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as catalysts has been reported to yield high purity products in shorter reaction times .
Industrial Production Methods
For industrial-scale production, the Fischer indole synthesis is often preferred due to its operational simplicity and high yields. The use of microwave-assisted synthesis and continuous flow microreactors has also been explored to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted tetrahydrocarbazoles and carbazolones, which have significant biological and chemical properties .
科学的研究の応用
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes and biological activities . For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features but lacking the dimethyl groups.
3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with additional methyl groups at different positions.
Uniqueness
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
特性
IUPAC Name |
3,3-dimethyl-1,2,4,9-tetrahydrocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2)8-7-13-11(9-14)10-5-3-4-6-12(10)15-13/h3-6,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWARFLAJOBABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)



![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2745503.png)
![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)


![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)
